PDMP hydrochloride
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Overview
Description
Preparation Methods
PDMP hydrochloride can be synthesized through a series of chemical reactions involving the formation of its ceramide analog structure. The synthetic route typically involves the following steps:
Formation of the base structure: The synthesis begins with the preparation of the base structure, which includes the phenyl, decanoylamino, and morpholino groups.
Chiral center formation: The compound has two adjacent chiral centers (C1 and C2), allowing for the formation of four possible isomers.
Hydrochloride addition: The final step involves the addition of hydrochloride to form this compound.
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time to ensure the desired enantiomer is produced .
Chemical Reactions Analysis
PDMP hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often involve nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .
Scientific Research Applications
Mechanism of Action
PDMP hydrochloride exerts its effects by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a precursor of glucosylceramide, which promotes apoptosis in cancer cells . Additionally, this compound causes lysosomal lipid accumulation and inactivation of the mechanistic target of rapamycin (mTOR) pathway, further contributing to its pro-apoptotic effects .
Comparison with Similar Compounds
PDMP hydrochloride is unique in its ability to inhibit glucosylceramide synthase and promote apoptosis in cancer cells. Similar compounds include:
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used to treat type 1 Gaucher disease and Niemann-Pick disease type C.
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: A similar compound with inhibitory effects on glucosylceramide synthase.
This compound stands out due to its potent inhibitory effects and its ability to enhance the efficacy of anti-cancer drugs .
Properties
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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